(E,Z)-1,3,5-Heptatriene
Description
Properties
CAS No. |
24587-25-5 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
(3E,5Z)-hepta-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4-,7-5+ |
InChI Key |
USKZHEQYENVSMH-XGXWUAJZSA-N |
Isomeric SMILES |
C/C=C\C=C\C=C |
Canonical SMILES |
CC=CC=CC=C |
Origin of Product |
United States |
Isomeric Landscape and Conformational Analysis of 1,3,5 Heptatrienes
Elucidation of Stereoisomerism in Alkyl-Substituted Triene Systems
1,3,5-Heptatriene (B106202) (C7H10) is a conjugated triene that can exist as several stereoisomers due to the presence of multiple double bonds. embibe.com The designation of these isomers is based on the spatial arrangement of substituents around the double bonds, typically described using E/Z notation. The (E,Z)-1,3,5-heptatriene isomer specifically refers to the configuration where the C3=C4 double bond has an E (entgegen or trans) configuration, and the C5=C6 double bond has a Z (zusammen or cis) configuration.
The presence of a methyl group as an alkyl substituent on the triene backbone introduces additional complexity to the isomeric landscape compared to the parent molecule, 1,3,5-hexatriene (B1211904). The interplay of steric and electronic effects of the methyl group with the conjugated π-system influences the relative stabilities and geometric parameters of the different stereoisomers. While specific stability data for the various heptatriene isomers is not available, studies on related systems like substituted butadienes and hexatrienes have shown that trans (E) isomers are generally more stable than cis (Z) isomers due to reduced steric strain. acs.org
Detailed Conformational States of this compound
The conformational flexibility of this compound arises from rotation around the single bonds within the carbon chain (C2-C3, C4-C5, and C6-C7). Each rotation leads to different spatial arrangements of the molecule, known as conformers or rotamers. These conformers exist in a dynamic equilibrium, and their relative populations are determined by their respective energy levels.
Investigation of Single Bond Conformers and Rotational Energy Barriers
A detailed investigation of the single bond conformers and their corresponding rotational energy barriers for this compound would require specific computational or experimental studies, which are not currently available in the literature. However, we can infer the likely conformational behavior based on studies of similar molecules.
For a conjugated system like this compound, the most stable conformers are expected to be those where the dihedral angles around the single bonds are close to 0° (s-cis or syn) or 180° (s-trans or anti) to maximize π-orbital overlap. The energy difference between these conformers and the energy barriers for their interconversion are influenced by a combination of steric hindrance between adjacent groups and the extent of π-electron delocalization.
In the absence of specific data for this compound, a hypothetical analysis would involve identifying the key rotational barriers. For instance, rotation around the C2-C3 and C4-C5 single bonds would be of primary interest. The presence of the methyl group in the Z configuration at the C5=C6 double bond would likely introduce significant steric interactions that influence the preferred conformations around the C4-C5 single bond.
Table 1: Hypothetical Single Bond Conformers of this compound
| Dihedral Angle | Conformation | Expected Relative Stability |
| C2-C3-C4-C5 | s-trans | More stable |
| C2-C3-C4-C5 | s-cis | Less stable |
| C3-C4-C5-C6 | s-trans | To be determined |
| C3-C4-C5-C6 | s-cis | To be determined |
Note: This table is hypothetical and intended for illustrative purposes only. Specific stability would depend on detailed energy calculations.
Table 2: Anticipated Rotational Energy Barriers in Alkyl-Substituted Trienes
| Rotation Around Bond | Influencing Factors | Anticipated Barrier Height |
| C-C single bond adjacent to a double bond | Steric hindrance, loss of conjugation | Moderate |
| C-C single bond between two double bonds | Significant loss of conjugation | Higher |
Note: This table provides a qualitative anticipation. Actual values would require specific experimental or computational data.
Theoretical and Experimental Approaches to Conformational Energy Surfaces
The determination of conformational energy surfaces and rotational barriers relies on a combination of theoretical calculations and experimental techniques.
Theoretical Approaches:
Density Functional Theory (DFT): DFT is a widely used computational method to predict the geometries, energies, and vibrational frequencies of different conformers and the transition states connecting them. mdpi.com By mapping the potential energy surface as a function of dihedral angles, one can determine the relative stabilities of conformers and the heights of rotational energy barriers.
Ab initio methods: Higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, can provide more accurate energy predictions, though at a higher computational cost.
Experimental Approaches:
Microwave Spectroscopy: This high-resolution technique can provide precise rotational constants for different conformers present in the gas phase. From these constants, detailed molecular structures can be derived, and in some cases, information about rotational barriers can be obtained from the analysis of spectral line splittings.
Gas-Phase Electron Diffraction (GED): GED is another powerful technique for determining the geometric structure of molecules in the gas phase. By analyzing the diffraction pattern of electrons scattered by the molecules, information about bond lengths, bond angles, and the distribution of conformers can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, variable-temperature NMR studies can be used to determine the thermodynamics and kinetics of conformational exchange. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to calculate the free energy barriers to rotation.
Supersonic Jet Spectroscopy: By cooling molecules to very low temperatures in a supersonic expansion, it is possible to simplify their spectra and study individual conformers. Techniques like laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) can be used to probe the electronic and vibrational states of specific conformers.
While these methods have been successfully applied to a variety of conjugated systems, their application to provide a detailed conformational map of this compound has not yet been reported.
High Resolution Spectroscopic Characterization and Electronic Structure
Resonance Enhanced Multiphoton Ionization Spectroscopy (REMPI) of 1,3,5-Heptatriene (B106202) Isomers
Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy is a highly sensitive technique used to study the electronic states of molecules. In a REMPI experiment, a molecule absorbs two or more photons via a resonant intermediate state, leading to ionization. By scanning the wavelength of the laser, a spectrum of the intermediate electronic state is obtained. This method has been instrumental in characterizing the excited states of polyenes. aip.org
The S₁←S₀ (first excited singlet state from the ground singlet state) excitation spectrum provides detailed information about the vibrational modes of the molecule in its excited state. For polyenes like hexatriene, the REMPI spectra reveal extensive vibrational progressions. acs.org The lowest energy feature in the two-photon REMPI spectrum of cis-1,3,5-hexatriene is identified as a false origin, built upon a non-totally symmetric vibrational mode. acs.org This indicates that the electronic transition is formally forbidden and gains intensity through vibronic coupling. A similar complex vibrational structure is anticipated for (E,Z)-1,3,5-heptatriene, where the lower symmetry compared to the all-trans isomer would lead to a rich and detailed spectrum.
In polyenes with a center of symmetry (like trans-1,3,5-hexatriene), the electronic ground state is the 1¹Ag state. According to selection rules, the first one-photon allowed transition is to a state of Bu symmetry (the 1¹Bu state). However, a lower-lying "dark" state, the 2¹Ag state, exists, to which a one-photon transition is forbidden. researchgate.net Two-photon spectroscopic techniques like REMPI are ideal for probing these forbidden transitions. aip.org
The 1¹Ag → 2¹Ag transition is a key feature in the photophysics of polyenes. In cis-1,3,5-hexatriene, the 2¹A₁ state (the equivalent of 2¹Ag in a molecule without an inversion center) has been characterized using high-resolution REMPI spectroscopy. aip.org The spectrum's origin is found to be a false origin, confirming the forbidden nature of the transition and highlighting the importance of vibronic coupling in making it observable. acs.org
Advanced Vibrational Spectroscopy of 1,3,5-Heptatriene Systems
Vibrational spectroscopy, including Raman and infrared techniques, provides a fingerprint of a molecule's structure and bonding. Theoretical calculations, often using density functional theory (DFT) and complete-active-space self-consistent-field (CASSCF) methods, are crucial for assigning the observed vibrational frequencies to specific normal modes. acs.orgacs.org
The carbon-carbon double bond (C=C) stretching modes in conjugated polyenes are particularly informative. They appear as strong bands in the Raman spectra and are sensitive to the conformation of the polyene chain. In trans-1,3,5-hexatriene, five totally symmetric (ag) vibrations have been identified as having high Franck-Condon activity, meaning they are strongly involved in the electronic transition. researchgate.net These modes correspond to stretching and bending motions of the carbon backbone.
Table 1: Calculated High-Activity Symmetric Vibrational Modes for trans-1,3,5-Hexatriene
| Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν₁ | ~3020 | Symmetric C-H stretch |
| ν₅ | ~1626 | Symmetric C=C stretch |
| ν₇ | ~1295 | Symmetric C-C stretch |
| ν₉ | ~1205 | Symmetric C-H in-plane rock |
| ν₁₂ | ~365 | Symmetric C-C-C bend |
Data derived from computational studies on trans-1,3,5-hexatriene, which serve as a model for related polyenes. researchgate.net
For this compound, a similar set of symmetric stretching and bending vibrations would be expected to be prominent in its Raman and REMPI spectra, reflecting the vibrational dynamics upon electronic excitation.
Low-frequency vibrational modes, such as torsional motions around C-C single bonds (hindered rotations) and skeletal bending modes, are critical for understanding the flexibility of the polyene chain and its isomerization pathways. acs.org In cis-1,3,5-hexatriene, out-of-plane modes have been calculated, and their frequencies in the excited states were predicted. acs.org These calculations are essential for assigning the complex low-frequency region of the REMPI spectra, which often contains progressions of these modes built upon the electronic origin. acs.org The study of these modes provides insight into the initial dynamics following photoexcitation that can lead to large-scale conformational changes.
Comprehensive Investigations of Excited State Electronic Structure
The electronic structure of the excited states dictates the photochemical and photophysical fate of the molecule. For polyenes, a key finding is the energetic ordering and interaction between the two lowest excited singlet states, the ionically-natured 1¹Bu state and the covalently-natured 2¹Ag state. researchgate.net
Computational studies on trans-1,3,5-hexatriene have shown that the vertically excited 1¹Bu state lies energetically above the 2¹Ag state. researchgate.net A conical intersection between the potential energy surfaces of these two states provides a pathway for extremely fast (on the order of 40-50 femtoseconds) internal conversion from the initially populated bright 1¹Bu state to the dark 2¹Ag state. researchgate.net This ultrafast relaxation process is a defining characteristic of polyene photophysics. The excited molecule then evolves on the 2¹Ag surface, which ultimately governs its fluorescence properties and photochemical reactivity, such as electrocyclic ring-closure. researchgate.net This model of interacting excited states is fundamental to understanding the behavior of this compound upon absorption of light.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₀ |
| (3E,5Z)-hepta-1,3,5-triene | C₇H₁₀ |
| 1,3,5-Heptatriene | C₇H₁₀ |
| trans-1,3,5-Hexatriene | C₆H₈ |
| cis-1,3,5-Hexatriene | C₆H₈ |
| Ethylene | C₂H₄ |
| 1,3-Butadiene | C₄H₆ |
Properties of the Lowest Energy Excited Singlet State (2¹A_g)
For conjugated trienes, including isomers of 1,3,5-heptatriene, the lowest energy excited singlet state is conclusively identified as the 2¹A₉ state. aip.org This state is of the same symmetry (A₉ in the C₂ₕ point group of the idealized planar trans form) as the ground state (1¹A₉). Consequently, the direct one-photon transition from the ground state (1¹A₉ → 2¹A₉) is symmetry-forbidden. The state can, however, be accessed via a two-photon absorption process, making techniques like REMPI ideal for its characterization. aip.orgcapes.gov.br
In a study of heptatriene isomers, the origin (0-0 band) of the S₁ ← S₀ (2¹A₉ ← 1¹A₉) transition for an isomer believed to be this compound was observed at 33,475 cm⁻¹. aip.org The spectrum is characterized by a very intense origin band, which is typical for a fully allowed transition in the relevant symmetry group or when a state has a different equilibrium geometry than the ground state. The intensity of this origin suggests that the 2¹A₉ state may have a distorted, non-planar geometry compared to the ground state. aip.org
Key vibrational modes coupled to the electronic transition provide further insight into the structure of the excited state. The most prominent vibrational feature in the spectrum of the heptatriene isomer is a band at 33,475 + 1709 cm⁻¹, which is assigned to the symmetric C=C stretching mode of the polyene chain in the 2¹A₉ state. aip.org The properties of this state are critical for understanding the initial steps of the photochemistry of alkyl-substituted trienes. aip.org
Table 1: Spectroscopic Properties of the 2¹A₉ State for a 1,3,5-Heptatriene Isomer
| Property | Wavenumber (cm⁻¹) | Assignment | Reference |
| Electronic Origin (0-0) | 33,475 | S₁ ← S₀ (2¹A₉ ← 1¹A₉) | aip.org |
| C=C Symmetric Stretch | 1709 | Vibrational Mode in S₁ | aip.org |
Effects of Alkyl Substitution on Triene Electronic Properties
The substitution of an alkyl group, such as the methyl group in 1,3,5-heptatriene relative to its parent compound 1,3,5-hexatriene (B1211904), has a notable effect on the electronic properties of the triene chromophore. These effects are generally understood through two primary mechanisms: inductive effects and conjugative/mesomeric effects. researchgate.net
For linear polyenes, alkyl substitution typically leads to a bathochromic (red) shift in the electronic transitions. This means the energy required for the transition is lowered. This effect is observed in the S₁ (2¹A₉) state of alkyl-substituted hexatrienes. aip.org For instance, the electronic origin of trans-1,3,5-hexatriene is significantly higher in energy than that of the methyl-substituted heptatriene isomers. The methyl group acts as a weak electron-donating group, which perturbs the π-electron system and lowers the energy of the excited state relative to the ground state.
Table 2: Comparison of Electronic Origin for Triene Systems
| Compound | Isomeric Form | S₁ (2¹A₉) Origin (cm⁻¹) | Reference |
| 1,3,5-Hexatriene | trans | ~39,000 (estimated from spectra) | researchgate.net |
| 1,3,5-Heptatriene | Isomer 1 (in mixture) | 33,809 | aip.org |
| 1,3,5-Heptatriene | Isomer 2 (in mixture) | 33,475 | aip.org |
Computational Chemistry and Quantum Mechanical Studies of 1,3,5 Heptatriene
Application of Molecular Orbital Theory to Polyene Electronic Structure
Molecular Orbital (MO) theory is fundamental to understanding the electronic properties of conjugated polyenes like 1,3,5-heptatriene (B106202). In this framework, the atomic p-orbitals on the seven adjacent sp²-hybridized carbon atoms combine to form a set of seven π molecular orbitals (ψ₁ to ψ₇). These MOs extend over the entire conjugated system, leading to electron delocalization.
These seven π molecular orbitals are split into two sets: bonding and antibonding. For 1,3,5-heptatriene, which has three double bonds, there are six π-electrons. According to the Aufbau principle, these electrons fill the lowest energy orbitals first. Consequently, the three bonding molecular orbitals (ψ₁, ψ₂, and ψ₃) are fully occupied in the ground state. The highest occupied molecular orbital (HOMO) is therefore ψ₃. The remaining four higher-energy molecular orbitals (ψ₄, ψ₅, ψ₆, and ψ₇) are antibonding and are unoccupied in the ground state. The lowest unoccupied molecular orbital (LUMO) is ψ₄. elsevierpure.com
The energy difference between the HOMO and LUMO is a critical parameter, as it corresponds to the energy required for the lowest-energy electronic excitation of the molecule, a π → π* transition. elsevierpure.com The number of nodes in each molecular orbital increases with its energy level. The HOMO (ψ₃) of 1,3,5-heptatriene has two nodes, while the LUMO (ψ₄) has three.
Table 1: π-Molecular Orbitals of 1,3,5-Heptatriene
| Molecular Orbital | Type | Nodal Planes | Electron Occupancy (Ground State) |
|---|---|---|---|
| ψ₇ | Antibonding | 6 | 0 |
| ψ₆ | Antibonding | 5 | 0 |
| ψ₅ | Antibonding | 4 | 0 |
| ψ₄ (LUMO) | Antibonding | 3 | 0 |
| ψ₃ (HOMO) | Bonding | 2 | 2 |
| ψ₂ | Bonding | 1 | 2 |
| ψ₁ | Bonding | 0 | 2 |
Quantum Chemical Calculations of Ground and Excited States
Quantum chemical calculations offer a powerful means to investigate the energies and properties of molecules like 1,3,5-heptatriene. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a valuable starting point for such investigations. wikipedia.org HF theory approximates the many-electron wavefunction as a single Slater determinant and uses an iterative, self-consistent field (SCF) procedure to solve for the best possible orbitals and energy. wikipedia.orggithub.io It calculates the energy of a system by considering the kinetic energy of the electrons, the electron-nucleus attraction, and the average electron-electron repulsion, but it notably neglects the detailed effects of electron correlation. libretexts.org
While useful, the HF method's neglect of electron correlation limits its accuracy. nih.gov To obtain more quantitative results, more advanced methods are employed. These "post-Hartree-Fock" methods fall into two main categories:
Wavefunction-based methods: Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Configuration Interaction (CI) systematically improve upon the HF wavefunction by including contributions from excited-state determinants, thereby accounting for electron correlation. researchgate.net
Density Functional Theory (DFT): DFT is a widely used alternative that incorporates electron correlation through an exchange-correlation functional. nih.govresearchgate.net Hybrid functionals, such as the popular B3LYP, combine a portion of the exact exchange from HF theory with correlation functionals derived from DFT, often yielding results with an accuracy comparable to more computationally expensive wavefunction-based methods. nih.govresearchgate.net
Table 2: Comparison of Common Quantum Chemical Methods
| Method | Abbreviation | Treatment of Electron Correlation | General Characteristics |
|---|---|---|---|
| Hartree-Fock | HF | Neglected (mean-field approximation) | Foundational ab initio method; qualitatively useful but quantitatively limited. libretexts.orgq-chem.com |
| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Included via perturbation theory | A common post-HF method to add correlation; improves energy and structure predictions. researchgate.net |
| Density Functional Theory (e.g., B3LYP) | DFT | Included via an exchange-correlation functional | Computationally efficient and often highly accurate; a workhorse of modern computational chemistry. nih.govresearchgate.net |
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For polyenes like 1,3,5-heptatriene, the most prominent feature in the electronic spectrum is the strong absorption in the ultraviolet-visible region corresponding to the HOMO → LUMO (π → π*) transition.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational tool for calculating the energies of electronic excited states. aip.orguci.edu By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. uci.edujoshuagoings.com These calculations can be performed for different isomers of 1,3,5-heptatriene to understand how their geometry affects their absorption spectra. For the related molecule 1,3,5-hexatriene (B1211904), theoretical analyses of the absorption spectrum have been performed by calculating Franck-Condon factors, which depend on the structural differences between the ground and excited electronic states. dbuniversity.ac.in More advanced methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), have also been used to explore the potential energy surfaces of the excited states of hexatriene, providing deep insight into its photochemistry. researchgate.net
Table 3: Representative Predicted Electronic Transition Data for Conjugated Polyenes
| Molecule | Transition | Method | Predicted Excitation Energy (eV) |
|---|---|---|---|
| trans-1,3,5-Hexatriene | 1 ¹Ag → 1 ¹Bu | CASPT2 | ~5.4 |
| trans-1,3,5-Hexatriene | 1 ¹Ag → 2 ¹Ag | CASPT2 | ~4.9 |
Note: Data for 1,3,5-hexatriene is shown to illustrate the type of information generated by computational methods. The 1 ¹Bu state is bright (strongly absorbing) while the 2 ¹Ag state is dark. researchgate.net
Computational Modeling of Isomeric Stabilities and Interconversion Pathways
(E,Z)-1,3,5-Heptatriene is one of several possible geometric isomers of this triene. Computational chemistry provides a direct route to assessing the relative stabilities of these different isomers. By optimizing the geometry and calculating the ground-state electronic energy of each isomer (e.g., all-E, E,Z, Z,Z, etc.) using a reliable method like DFT (B3LYP) or MP2, one can establish a thermodynamic stability ranking. nih.gov The isomer with the lowest calculated energy is predicted to be the most stable.
These computational predictions can be compared with experimental data. For example, gas-phase equilibrium studies on the isomerization of (E,E)-1,3,5-heptatriene to this compound have determined the enthalpy of reaction, providing an experimental measure of their relative stability. nist.gov
Beyond simple stability, computational modeling can elucidate the pathways for interconversion between isomers. By mapping the potential energy surface that connects two isomers, researchers can locate the transition state—the energy maximum along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy barrier for the isomerization. This provides crucial kinetic information about how readily one isomer can convert into another.
Table 4: Experimental Relative Enthalpy for 1,3,5-Heptatriene Isomerization
| Reaction | Method | ΔrH° (kJ/mol) | Comment |
|---|---|---|---|
| (E,E)-1,3,5-heptatriene ⇌ this compound | Gas-phase equilibrium study | -3.5 ± 0.2 | The (E,Z) isomer is experimentally shown to be slightly more stable than the (E,E) isomer. nist.gov |
Note: This experimental value serves as a benchmark for computational models that calculate isomeric stabilities.
Reaction Mechanisms and Reactivity Profiles of 1,3,5 Heptatrienes
Pericyclic Reactions Involving the Triene Moiety
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The stereochemistry and feasibility of these reactions are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. For (E,Z)-1,3,5-heptatriene, the 6π-electron system of the triene moiety is central to its participation in electrocyclic and cycloaddition reactions.
Electrocyclic Ring Closure Reactions and Their Stereochemistry
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. For a 1,3,5-triene system, which contains 6π electrons, the Woodward-Hoffmann rules predict that a thermal electrocyclic ring closure will proceed via a disrotatory motion of the terminal p-orbitals. This means that the orbitals at the ends of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to achieve constructive overlap and form the new σ-bond.
In the case of this compound, the specific stereochemistry of the starting material dictates the stereochemistry of the resulting cyclic product. The thermal disrotatory ring closure of this compound leads to the formation of cis-5-methyl-1,3-cyclohexadiene. This outcome is a direct consequence of the orbital symmetry requirements for a 6π electron system undergoing a thermal reaction.
Conversely, photochemical electrocyclic ring closure of a 1,3,5-triene follows a conrotatory pathway, where the terminal orbitals rotate in the same direction. This would lead to the formation of trans-5-methyl-1,3-cyclohexadiene from this compound.
The stereospecificity of these reactions is a powerful tool in organic synthesis, allowing for the controlled formation of stereocenters. The general rules for the stereochemistry of electrocyclic reactions are summarized in the table below.
| Number of π Electrons | Reaction Conditions | Mode of Rotation |
| 4n | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n + 2 | Thermal | Disrotatory |
| 4n + 2 | Photochemical | Conrotatory |
Diels-Alder Cycloaddition Reactions with Diverse Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition, a cornerstone of organic synthesis for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted fashion. While 1,3,5-heptatriene (B106202) is a triene, it can function as a diene in Diels-Alder reactions, with the dienophile adding across one of the diene units within the triene system.
The reactivity of the diene and dienophile in a Diels-Alder reaction is significantly influenced by electronic factors. Typically, the reaction is most efficient when the diene is electron-rich and the dienophile is electron-poor (a "normal-demand" Diels-Alder reaction). The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction.
This compound can react with a variety of dienophiles. For instance, with a strong dienophile like maleic anhydride, a cycloaddition reaction is expected to occur. The stereochemistry of the Diels-Alder reaction is also highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. For this compound, the geometry of the double bonds participating in the reaction will dictate the stereochemistry of the resulting cyclohexene (B86901) ring.
Furthermore, the "endo rule" often governs the stereoselectivity of the reaction, predicting that the substituents on the dienophile will preferentially adopt an endo position in the transition state, leading to the major product. This is due to favorable secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene.
Thermal Isomerization Mechanisms of 1,3,5-Heptatriene Stereoisomers
Thermal isomerization of polyenes, including the various stereoisomers of 1,3,5-heptatriene, involves the conversion of one geometric isomer to another through the input of heat. These reactions typically proceed through a transition state where rotation around a carbon-carbon double bond occurs.
For 1,trans-3,trans-5-heptatriene, gas-phase unimolecular isomerization has been studied in the temperature range of 247-332°C. rsc.org The primary product of this isomerization is 1,cis-3,trans-5-heptatriene ((Z,E)-1,3,5-heptatriene). rsc.org The kinetics of this reaction follow a first-order rate law, and the Arrhenius parameters suggest a mechanism involving a biradical transition state. rsc.org In this proposed mechanism, the π-bond of the central double bond breaks, allowing for rotation to occur, followed by the reformation of the π-bond to yield the isomer.
The subsequent reactions of the initially formed (Z,E)-1,3,5-heptatriene are rapid and include electrocyclic ring closure to form 5-methyl-1,3-cyclohexadiene (B13827064), which can then undergo further intramolecular ku.ac.keimperial.ac.uk-hydrogen shifts to yield 1- and 3-methyl-1,3-cyclohexadienes. rsc.org
The kinetics of cis-trans isomerization can be influenced by factors such as the solvent polarity and the presence of substituents. wordpress.com For many isomerization reactions, the rate increases with increasing solvent polarity, which can be attributed to the stabilization of a more polar transition state. wordpress.com
Mechanistic Studies of Intramolecular Rearrangements
Beyond simple isomerization, 1,3,5-heptatrienes can undergo various intramolecular rearrangements, with sigmatropic rearrangements being a prominent class. A sigmatropic rearrangement is a pericyclic reaction in which a σ-bond migrates across a conjugated π-system. These reactions are classified by an order [i,j], which denotes the migration of a σ-bond from position i to position j relative to the π-system.
A significant intramolecular rearrangement for 1,3,5-heptatriene systems is the ku.ac.keimperial.ac.uk-hydrogen shift. rsc.org In this process, a hydrogen atom migrates from one terminus of a pentadienyl fragment within the heptatriene to the other terminus. According to the Woodward-Hoffmann rules, a thermal ku.ac.keimperial.ac.uk-hydrogen shift is a suprafacial process, meaning the hydrogen atom moves along the same face of the π-system. This type of rearrangement has been observed in the thermal isomerization products of 1,trans-3,trans-5-heptatriene, where the initially formed 5-methyl-1,3-cyclohexadiene further isomerizes to 1- and 3-methyl-1,3-cyclohexadienes via ku.ac.keimperial.ac.uk-hydrogen shifts. rsc.org
Another potential sigmatropic rearrangement in heptatriene systems is the ku.ac.keresearchgate.net-hydrogen shift. Computational studies on (Z,Z)-1,3,5-heptatriene have investigated the mechanism of this rearrangement. afribary.com These studies reveal that electronic effects of substituents can play a significant role in the energetics of the transformation. afribary.com Generally, increasing the electron density of the π-system can lower the activation energy for the hydrogen shift. afribary.com
The Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene, is also a relevant concept. While this compound itself is not a 1,5-diene, its derivatives or isomers could potentially undergo such rearrangements if they contain the requisite 1,5-diene structural motif.
Photochemistry and Excited State Dynamics of E,z 1,3,5 Heptatriene
Photophysical Processes and Deactivation Pathways in Polyenes
The photophysical processes in polyenes like (E,Z)-1,3,5-Heptatriene are governed by the electronic transitions between different energy states. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground electronic state (S₀, of 1¹Ag⁻ symmetry) to an excited singlet state. For many polyenes, the strongly allowed transition is to the S₂ state (1¹Bᵤ⁺). However, a lower-energy, one-photon forbidden excited state, the S₁ state (2¹Ag⁻), plays a pivotal role in their photochemistry.
The deactivation of the initially excited S₂ state is typically a rapid, non-radiative process. For longer polyenes, the established deactivation pathway involves a sequential decay: S₂ → S₁ → S* → S₀, where S* represents a vibrationally "hot" ground state. researchgate.net This internal conversion from the S₂ to the S₁ state is an extremely fast event.
The subsequent decay from the S₁ state back to the ground state is crucial as it dictates the photochemical outcome. This deactivation can occur through several pathways, including fluorescence and non-radiative decay. The non-radiative pathway often involves passage through conical intersections, which are points on the potential energy surface where two electronic states become degenerate, providing an efficient funnel for the molecule to return to the ground state.
The nature of the solvent and the presence of substituents can influence the energies of these excited states. For instance, methyl groups, such as the one present in heptatriene, are known to stabilize the S₂ (1¹Bᵤ⁺) state in polyenes. researchgate.net
Photoisomerization Pathways and Efficiencies of 1,3,5-Heptatrienes
A key photochemical reaction for polyenes is E/Z (or cis/trans) isomerization around the double bonds. For 1,3,5-hexatriene (B1211904), a close structural analog of 1,3,5-heptatriene (B106202), UV irradiation leads to equilibration between the (Z)- and (E)-isomers. However, the quantum yields for these isomerizations are relatively low. researchgate.net For instance, the quantum yield for the conversion of the (Z)-isomer to the (E)-isomer (ΦZ→E) is 0.034, while the reverse process (ΦE→Z) has a quantum yield of 0.016. researchgate.net This suggests that isomerization is not the most efficient deactivation pathway.
The photoisomerization can be sensitized by triplet sensitizers, indicating that the triplet excited state can also be involved in the isomerization process. researchgate.net Reports on 1,3,5-hexatrienes suggest that photoisomerization around the central double bond is highly inefficient. researchgate.net Instead, torsional relaxation around the terminal double bonds may serve as a significant radiationless decay pathway. researchgate.net
The specific conformation of the polyene in its ground state can also influence the photochemical outcome, a concept encapsulated in the Non-Equilibration of Excited Rotamers (NEER) principle. researchgate.net This principle posits that the initial ground-state conformation of the molecule plays a significant role in determining the resulting photoproducts. researchgate.net
| Isomerization Process | Quantum Yield (Φ) |
| (Z)-1,3,5-Hexatriene → (E)-1,3,5-Hexatriene | 0.034 researchgate.net |
| (E)-1,3,5-Hexatriene → (Z)-1,3,5-Hexatriene | 0.016 researchgate.net |
Table 1: Photoisomerization quantum yields for 1,3,5-hexatriene, a close analog of this compound.
Role of the 2¹Ag State in Photochemically Induced Transformations
The 2¹Ag⁻ (or S₁) state is of paramount importance in the photochemistry of polyenes. Although direct excitation from the ground state to the 2¹Ag⁻ state is formally forbidden by symmetry, it becomes populated efficiently through internal conversion from the higher-lying 1¹Bᵤ⁺ (S₂) state.
For (Z)-hexatriene, the 1¹A₁ → 2¹A₁ transition is observed as a weak precursor to the strong 1¹A₁ → 1¹B₂ absorption band. The lifetime of this 2¹A₁ state is highly dependent on the excess vibrational energy, decreasing from several picoseconds to 730 femtoseconds as the excess energy increases. This rapid decay suggests an efficient pathway back to the ground state.
The decay of the 2¹A₁ state is associated with an energy barrier. For (Z)-hexatriene, this barrier has been inferred from the temperature dependence of the state's lifetime to be approximately 170 cm⁻¹ (2 kJ/mol). The accessibility of conical intersections from the 2¹Ag⁻ state potential energy surface is believed to be responsible for the efficient non-radiative decay and is a key factor in the photochemically induced transformations of polyenes. researchgate.net
Ultrafast Spectroscopy for Probing Excited State Dynamics
Ultrafast spectroscopic techniques, with time resolutions in the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) range, are indispensable tools for directly observing the transient excited states and the dynamics of their evolution in polyenes.
For short polyenes like 1,3,5-hexatriene, femtosecond transient absorption spectroscopy has revealed that the lifetime of the initially prepared 1¹B (S₂) state is extremely short, less than 100 femtoseconds. nih.gov The subsequent decay of the 2¹A (S₁) state to the ground state occurs on a sub-picosecond timescale. nih.gov For instance, in cis-hexatriene, the lifetime of the 2¹A₁ state has been measured to be 200 ± 50 femtoseconds. hmdb.ca
These ultrafast experiments provide direct evidence for the rapid internal conversion processes and the short lifetimes of the excited states. They allow researchers to map the evolution of the molecular geometry with femtosecond resolution, revealing coherent motions that can persist even after electronic relaxation. spectrabase.com By probing the absorption of these short-lived excited species, ultrafast spectroscopy provides a detailed picture of the reaction and relaxation dynamics, including processes like vibrational cooling and single-bond rotational isomerization that occur after the molecule returns to the ground electronic state in a vibrationally excited form. hmdb.ca
| Compound | Excited State | Lifetime |
| Short Polyenes | 1¹B (S₂) | < 100 fs nih.gov |
| cis-Hexatriene | 2¹A₁ (S₁) | 200 ± 50 fs hmdb.ca |
| (Z)-Hexatriene | 2¹A₁ (S₁) | 730 fs to several ps |
Table 2: Experimentally determined lifetimes of excited states in hexatrienes, providing insight into the expected dynamics of this compound.
Advanced Analytical Methodologies for the Characterization and Separation of 1,3,5 Heptatriene Isomers
High-Resolution Gas Chromatography for Isomer Resolution
High-resolution gas chromatography (HRGC) is a cornerstone technique for the separation of volatile and semi-volatile compounds, including the isomers of 1,3,5-heptatriene (B106202). The efficacy of HRGC in resolving these closely related compounds hinges on the high efficiency of modern capillary columns. These columns, characterized by their long length, small internal diameter, and thin stationary phase film, provide a large number of theoretical plates, enabling the separation of compounds with very similar boiling points and polarities.
The choice of the stationary phase is critical for achieving optimal separation of (E,Z)-1,3,5-heptatriene isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane, can separate isomers based on differences in their boiling points. However, for isomers with very close boiling points, stationary phases with higher polarity or specific selectivities, like those containing phenyl or cyanopropyl groups, can offer enhanced resolution by exploiting subtle differences in dipole moments and polarizability.
The Kovats Retention Index (RI) is a standardized method used in gas chromatography to convert retention times into system-independent constants. This allows for the comparison of retention data across different instruments and laboratories. For 1,3,5-heptatriene, experimental data for the Kovats Retention Index is available, aiding in the identification of its isomers. nih.govnih.gov
Table 1: Kovats Retention Index Data for 1,3,5-Heptatriene Isomers
| Isomer | Stationary Phase Type | Kovats Retention Index |
| (E,E)-1,3,5-Heptatriene | Semi-standard non-polar | 781 nih.gov |
| (E,E)-1,3,5-Heptatriene | Standard polar | 1005 nih.gov |
| This compound | Standard polar | 1020 nih.gov |
This table presents Kovats Retention Index values for different isomers of 1,3,5-heptatriene on various stationary phases, illustrating the utility of this system for isomer differentiation.
Mass Spectrometric Techniques for Structural Elucidation of Trienes
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules, including trienes like 1,3,5-heptatriene. When coupled with a separation technique such as gas chromatography, it provides a powerful method for both identifying and quantifying the individual isomers in a mixture.
High-resolution mass spectrometry (HRMS) offers a significant advantage over conventional MS by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of ions, which is crucial for confirming the identity of a compound and distinguishing between isomers with the same nominal mass. The NIST Mass Spectrometry Data Center provides reference mass spectral data for 1,3,5-heptatriene, which can be used for library matching and confirmation of isomer identity. nih.gov
Table 2: Mass Spectrometry Data for 1,3,5-Heptatriene
| Database | NIST Number | Library Type | Total Peaks | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |
| NIST Mass Spectrometry Data Center | 118126 | Replicate | 47 | 79 | 77 | 39 |
This table summarizes key mass spectrometric data for 1,3,5-heptatriene, highlighting the characteristic peaks that aid in its identification.
Development and Application of Hyphenated Analytical Techniques
The term "hyphenated techniques" refers to the powerful combination of two or more analytical methods to achieve a more comprehensive analysis of complex mixtures. ijpsjournal.comchromatographytoday.com This approach leverages the separation power of one technique with the identification capabilities of another. chemijournal.comnih.gov The coupling of a separation technique with an on-line spectroscopic detection method has become a principal means to solve complex analytical problems. nih.gov
For the analysis of 1,3,5-heptatriene isomers, the most prominent and effective hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). chemijournal.com This was one of the first techniques to be successfully hyphenated and remains a gold standard for the analysis of volatile and semi-volatile organic compounds. chemijournal.com In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component. ijpsjournal.com This combination is highly compatible as both techniques operate with the sample in the vapor phase. chemijournal.com
Recent advancements have led to the development of even more powerful hyphenated systems, such as GC-High Resolution Mass Spectrometry (GC-HRMS). nih.gov These systems, like those utilizing Orbitrap technology, provide exceptional mass accuracy and resolution, further enhancing the ability to identify and quantify trace-level components in complex matrices. nih.gov
Other hyphenated techniques that have found applications in the analysis of related compounds and could be applied to heptatriene isomers include:
Liquid Chromatography-Mass Spectrometry (LC-MS) : While 1,3,5-heptatriene is volatile and well-suited for GC, LC-MS can be a valuable tool for analyzing less volatile derivatives or for separations that are challenging by GC. ijpsjournal.comnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique provides detailed structural information, complementing the data obtained from mass spectrometry. nih.govspringernature.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) : Provides information about the functional groups present in the molecule. nih.gov
The continuous development of hyphenated techniques offers ever-more sensitive and selective methods for the detailed characterization of complex chemical systems, including the challenging separation and identification of triene isomers. ijpsjournal.comchromatographytoday.com
1,3,5 Heptatriene As a Model System in Broader Organic Chemistry Research
Contribution to the Fundamental Understanding of Polyene Photochemistry and Spectroscopy
The study of 1,3,5-heptatriene (B106202) and its simpler analog, 1,3,5-hexatriene (B1211904), has been pivotal in advancing the understanding of polyene photochemistry. The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene is a classic and extensively studied example of a pericyclic reaction. researchgate.netnih.gov This reaction, and the subsequent E/Z isomerizations, are fundamental processes that can be initiated by UV irradiation. researchgate.net
The electronic spectra of these polyenes have been a subject of detailed investigation. researchgate.net The absorption bands in the ultraviolet region correspond to π → π* transitions, and their analysis provides insights into the electronic structure of the excited states. researchgate.net For instance, the photochemically induced electrocyclic ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is a model for significant reactions in both chemistry and biological systems. researchgate.netresearchgate.net
Research has also delved into the specific outcomes of photochemical reactions. For example, UV irradiation of 1,3-cyclohexadiene efficiently produces (Z)-1,3,5-hexatriene, which can then be isomerized to the (E)-isomer, albeit with lower quantum yields. researchgate.net The stereochemical course of these electrocyclic reactions, whether conrotatory or disrotatory, is governed by the Woodward-Hoffmann rules and depends on whether the reaction is under thermal or photochemical control. fiveable.meaklectures.com
Relevance to Synthetic Strategy Development for Complex Organic Molecules
The structural motif of 1,3,5-heptatriene is a valuable component in the synthesis of more complex organic molecules. Its conjugated system allows it to participate in a variety of chemical transformations, making it a useful building block. For instance, derivatives of 1,3,5-heptatriene can be utilized in pericyclic reactions like the Diels-Alder reaction to construct cyclic systems.
The development of synthetic methodologies often relies on understanding the reactivity of fundamental structures like heptatriene. The synthesis and manipulation of polyenes are critical in the creation of pharmaceuticals and materials where the specific arrangement of double bonds can significantly influence the compound's properties. ontosight.ai While direct applications in complex total synthesis are often part of broader strategies, the principles learned from heptatriene's reactivity are widely applicable. For example, the knowledge of how to control the stereochemistry of polyenes is crucial in synthesizing natural products and other target molecules with high precision. youtube.com
Insights into Conformationally Controlled Reactivity in Flexible Systems
The flexible nature of (E,Z)-1,3,5-heptatriene allows it to adopt various conformations, and the study of how these conformations influence its reactivity is a key area of research. The different spatial arrangements of the molecule can lead to different reaction outcomes, a concept known as conformationally controlled reactivity.
The frontier molecular orbitals of polyenes like 1,3,5-hexatriene are central to understanding their reactivity in pericyclic reactions. ssbodisha.ac.in The symmetry of the highest occupied molecular orbital (HOMO) dictates the stereochemical outcome of electrocyclic reactions. aklectures.comssbodisha.ac.in For flexible systems like 1,3,5-heptatriene, the equilibrium between different conformers can be influenced by subtle energetic differences, and this can, in turn, affect which reaction pathway is favored. This provides a valuable model for understanding how the three-dimensional shape of a molecule governs its chemical behavior.
Interactive Data Table
Below is a table summarizing key properties of 1,3,5-Heptatriene isomers.
| Property | This compound | (E,E)-1,3,5-Heptatriene |
| Molecular Formula | C7H10 | C7H10 |
| Molecular Weight | 94.15 g/mol nih.gov | 94.1543 g/mol nist.gov |
| IUPAC Name | (3E,5Z)-hepta-1,3,5-triene nih.gov | (3E,5E)-hepta-1,3,5-triene nih.gov |
| CAS Registry Number | 24587-25-5 nih.gov | 17679-93-5 nist.gov |
Emerging Research Directions and Future Outlook for 1,3,5 Heptatriene Studies
Exploration of Novel Stereoselective and Sustainable Synthetic Routes
The precise control over the geometry of the double bonds (stereoselectivity) in 1,3,5-heptatriene (B106202) is crucial, as the (E/Z) configuration dictates its physical, chemical, and photophysical properties. A major thrust in modern organic synthesis is the development of methods that are not only stereoselective but also sustainable, minimizing waste and energy consumption.
Future research is focused on advancing several key strategies:
Advanced Catalytic Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are workhorses for forming the carbon-carbon bonds of the triene system. researchgate.netjocpr.comresearchgate.net Emerging research aims to develop next-generation catalysts that operate under milder conditions, in environmentally benign solvents like water, and with lower catalyst loadings. researchgate.net A significant challenge is maintaining the stereochemical integrity of the starting materials throughout the reaction sequence. For instance, a 1,4-palladium migration/Heck sequence has been developed for the highly stereoselective synthesis of 1,3,5-trienes. rsc.org
Olefin Metathesis: Olefin metathesis has become a powerful tool for constructing complex alkenes. ingentaconnect.com Cross-metathesis (CM) and ring-opening metathesis polymerization (ROMP) are particularly relevant. ingentaconnect.comdigitellinc.com A promising strategy for achieving high stereoselectivity, especially for thermodynamically less stable Z-isomers, is the use of tethered olefin metathesis, where the reacting partners are temporarily linked. acs.orgnih.govacs.org This approach has been successfully used to create E,Z,E-configured trienes. acs.org
Catalytic Dienylation: This emerging strategy involves the direct, one-step installation of a four-carbon diene unit, offering a more convergent route to trienes compared to the sequential buildup of double bonds. thieme-connect.comnih.gov A notable advancement uses readily available and stable sulfolenes as dienylating agents. nih.govresearchgate.net A base-induced ring-opening of the sulfolene is followed by a palladium-catalyzed cross-coupling, which can be tuned to be highly selective for either E- or Z-dienes, providing a versatile platform for constructing polyenes. nih.govresearchgate.net
Green Chemistry Approaches: A strong emphasis is placed on making these synthetic routes more sustainable. This includes using water as a reaction medium, performing reactions under solvent-free conditions, and employing reusable catalysts. researchgate.netrsc.org For example, a PTSA-catalyzed cyclization of acetophenones to form 1,3,5-triarylbenzenes has been achieved without any solvent or metal catalyst, highlighting a greener path for creating related conjugated systems. rsc.org
| Synthetic Strategy | Description | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Stepwise formation of C=C bonds using reactions like Suzuki or Heck. researchgate.net | High reliability, broad substrate scope. jocpr.com | Use of green solvents (e.g., water), lower catalyst loading, improved stereocontrol. researchgate.netrsc.org |
| Olefin Metathesis | Catalytic redistribution of C=C bonds. Cross-metathesis is particularly useful. ingentaconnect.com | High functional group tolerance, access to complex architectures. digitellinc.com | Tethered approaches for enhanced stereoselectivity, especially for Z-isomers. acs.orgnih.gov |
| Catalytic Dienylation | Direct addition of a C4 dienyl unit to a substrate. nih.gov | Convergent and efficient, one-step installation of the diene moiety. nih.gov | Development of new, stable dienylating reagents like sulfolenes for high regio- and stereoselectivity. researchgate.net |
| Sustainable/Green Methods | Focus on reducing environmental impact, often by eliminating solvents or using reusable catalysts. rsc.orgrsc.org | Reduced waste, lower cost, increased safety. | Solvent-free reactions, catalysis with earth-abundant metals, use of water as a solvent. rsc.org |
Application of Advanced Time-Resolved Spectroscopic Probes
The photochemistry of 1,3,5-heptatriene, like other linear polyenes, is governed by complex dynamics on ultrafast timescales (femtoseconds to picoseconds) following the absorption of light. Understanding these processes, which include internal conversion and isomerization, requires sophisticated spectroscopic techniques that can act as a "super-fast" camera.
Future studies will increasingly rely on a combination of these advanced probes:
Femtosecond Transient Absorption Spectroscopy (fs-TA): This is a cornerstone technique for mapping the entire lifecycle of an excited molecule. optica.org By exciting the sample with one laser pulse (pump) and probing the changes in absorption with a second, time-delayed pulse, fs-TA can track the flow of energy through different electronic states. optica.orgmdpi.com For polyenes like 1,3,5-hexatriene (B1211904), fs-TA has been crucial in identifying extremely short-lived excited states and the timescale of their decay. optica.org Future work on heptatriene will use this method to detail how its specific structure influences these pathways.
Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES provides more direct information about the electronic character of the states involved in the dynamics. rsc.org After the pump pulse excites the molecule, a high-energy probe pulse ionizes it. By analyzing the kinetic energy of the ejected electrons, one can reconstruct the energy levels of the transient excited states. aps.orgacs.org This technique has been instrumental in distinguishing between different types of excited states (e.g., ππ* vs. nπ*) and observing electronic coherences that are a signature of non-adiabatic processes like passage through conical intersections. rsc.orgnih.gov
Time-Resolved Infrared and X-ray Spectroscopy: While electronic spectroscopies track the electrons, time-resolved vibrational techniques like Time-Resolved Infrared (TRIR) and X-ray Transient Absorption Spectroscopy (XTAS) can follow the movements of the atoms (i.e., the structural dynamics). escholarship.org TRIR can monitor changes in specific bond vibrations as the molecule isomerizes, while XTAS, with its element-specificity, can provide a highly localized picture of the structural and electronic changes around a specific atom during a reaction. escholarship.org
| Technique | Information Obtained | Relevance to 1,3,5-Heptatriene |
|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Lifetimes of excited states, observation of transient species, and overall reaction kinetics. optica.org | Mapping the complete photoisomerization and relaxation pathways following UV excitation. |
| Time-Resolved Photoelectron Spectroscopy (TRPES) | Direct measurement of excited-state energy levels and electronic character; detection of non-adiabatic dynamics. rsc.orgrsc.org | Disentangling the roles of different excited electronic states (e.g., 1Bu and 2Ag) and identifying conical intersections. acs.org |
| Time-Resolved Infrared Spectroscopy (TRIR) | Tracking changes in molecular vibrations, providing a "movie" of the structural evolution. | Observing the C=C bond torsions and other structural changes that define the isomerization process in real time. |
| X-ray Transient Absorption Spectroscopy (XTAS) | Element-specific probing of electronic and local geometric structure. escholarship.org | Providing a carbon-atom-centric view of the bonding changes during the photochemical reaction. |
Advancements in Computational Methodologies for Accurate Polyene Modeling
Experimental studies of polyenes are increasingly intertwined with high-level computational modeling. Accurately simulating the behavior of these molecules, particularly in their excited states, is a major challenge for theoretical chemistry due to the complex interplay of electron correlation and the breakdown of the Born-Oppenheimer approximation.
The future of polyene modeling lies in several key areas:
High-Accuracy Ab Initio Methods: Methods like multi-reference second-order perturbation theory (CASPT2) and density matrix renormalization group (DMRG) are becoming essential for an accurate description of the electronic states of polyenes. nih.govacs.org These methods are critical because simpler theories often fail to correctly order the key low-lying excited states (the optically "bright" 1Bu state and the "dark" 2Ag state), which is fundamental to their photophysics. acs.orgdiva-portal.org
Non-Adiabatic Dynamics Simulations: To truly simulate the photochemical reactions of 1,3,5-heptatriene, it is necessary to model the coupled motion of electrons and nuclei. Non-adiabatic molecular dynamics simulations, such as those based on Tully's surface hopping or Ab Initio Multiple Spawning (AIMS), are powerful tools for this. rsc.orgnih.govosti.gov These simulations can predict reaction pathways, lifetimes, and product distributions, providing a direct link to the results of time-resolved spectroscopy experiments. nih.govosti.gov
Machine Learning and AI: The computational cost of high-level dynamics simulations is immense. A burgeoning area of research is the use of machine learning to create potential energy surfaces from a smaller number of ab initio calculations, which can then be used for extensive dynamics simulations. This approach promises to make accurate modeling of larger polyenes and more complex systems feasible.
Quantum Computing: Looking further ahead, quantum algorithms are being developed specifically to simulate non-adiabatic chemical processes. aps.org While still in its infancy, quantum computing may one day overcome the scaling limitations of classical computers, enabling the exact simulation of polyene dynamics. aps.org
| Methodology | Purpose | Significance for 1,3,5-Heptatriene |
|---|---|---|
| High-Level Ab Initio (CASPT2, DMRG) | Accurate calculation of excited state energies and properties. acs.orgaip.org | Correctly describes the crucial energy gap and ordering of the 1Bu and 2Ag states, which dictates the photophysics. diva-portal.org |
| Non-Adiabatic Molecular Dynamics (e.g., AIMS) | Simulating the coupled electron-nuclear motion during a chemical reaction. rsc.orgnih.gov | Provides a complete, time-resolved picture of the isomerization process and can directly simulate experimental observables like TRPES spectra. osti.gov |
| Time-Dependent DFT (TD-DFT) | A computationally less expensive method for calculating excited states, useful for larger systems. uzh.ch | Enables rapid screening and modeling of larger heptatriene derivatives or heptatriene in complex environments. |
| Quantum Algorithms | Future methods for potentially exact simulation of quantum dynamics. aps.org | Offers a long-term path to overcoming the inherent approximations in current methods for non-adiabatic dynamics. aps.org |
Investigation of Untapped Reactivity Pathways and Synthetic Applications
While 1,3,5-heptatriene is well-known for its participation in pericyclic reactions like electrocyclizations and Diels-Alder reactions, its full synthetic potential remains to be explored. Future research will focus on harnessing its conjugated π-system in new and creative ways.
Higher-Order Cycloadditions: Beyond the classic [4+2] Diels-Alder reaction, the extended conjugation of 1,3,5-heptatriene allows it to participate in higher-order cycloadditions, such as [6π+2π] reactions. mdpi.com The catalytic cycloaddition of cycloheptatrienes with alkynes, for instance, has been used to generate complex bicyclic systems. mdpi.com Exploring the scope of these reactions with acyclic trienes like heptatriene could provide rapid access to novel seven- and eight-membered ring systems.
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a "1,3-dipole" (a molecule with separated charges over three atoms) across a π-system. nih.govyoutube.com While typically used with alkenes and alkynes, their application to conjugated trienes is an area ripe for exploration. This could lead to the synthesis of new heterocyclic compounds, which are prevalent in medicinal chemistry. mdpi.com
Catalytic C-H Functionalization: A major goal of modern synthesis is to directly convert strong carbon-hydrogen (C-H) bonds into new functional groups, avoiding the need for pre-functionalized starting materials. The development of catalytic methods to selectively functionalize the C-H bonds of a polyene like 1,3,5-heptatriene would be a significant breakthrough, enabling its direct incorporation into more complex molecules. Recent work on the oxidative cross-coupling of allenes to form polyenes demonstrates the potential of this strategy. nih.govacs.org
Polymer and Materials Science: The conjugated π-system of 1,3,5-heptatriene makes it an interesting monomer for the synthesis of new polymers. While polyacetylene is the most famous conducting polymer, incorporating substituted heptatriene units could allow for fine-tuning of the electronic and physical properties of the resulting materials for applications in electronics and optics. digitellinc.com
| Reactivity/Application | Description | Potential Outcome |
|---|---|---|
| Higher-Order Cycloadditions | Reactions involving more than 6π electrons, such as [6π+2π] cycloadditions. mdpi.com | Rapid synthesis of complex polycyclic molecules and medium-sized rings. |
| 1,3-Dipolar Cycloadditions | Reaction with 1,3-dipoles like azides or nitrile oxides to form five-membered rings. nih.govyoutube.com | Access to novel heterocyclic structures that are valuable in drug discovery. mdpi.com |
| C-H Functionalization | Direct, catalytic conversion of a C-H bond on the triene backbone to a new C-C or C-X bond. | A more atom-economical and efficient way to build complex molecules from a simple triene core. nih.gov |
| Polymer Synthesis | Use of heptatriene derivatives as monomers in polymerization reactions. | Creation of novel conjugated polymers with tunable electronic and optical properties for materials science. digitellinc.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E,Z)-1,3,5-Heptatriene, and what factors influence isomer selectivity?
- Methodological Answer : Synthesis typically involves electrocyclic reactions or tropylation of aromatic precursors. For example, N-tropylation of aniline derivatives using tropylium salts (e.g., tetrafluoroborate) can introduce the 1,3,5-cycloheptatriene fragment, with yields dependent on substituent effects and reaction conditions (e.g., solvent polarity, temperature) . Isomer selectivity (E/Z) is influenced by steric hindrance and conjugation stability, which can be optimized using sterically bulky catalysts or low-temperature conditions. Purification often requires chromatographic separation (e.g., HPLC) to isolate isomers .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data distinguish its isomers?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for identifying double-bond configurations. For instance, coupling constants (-values) in -NMR distinguish E (trans, ) and Z (cis, ) isomers. UV-Vis spectroscopy can confirm conjugation patterns, with shifts indicating electronic transitions unique to the triene system . Gas chromatography-mass spectrometry (GC-MS) provides molecular weight validation (94.15 g/mol) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document all experimental parameters rigorously, including reaction time, temperature, catalyst loading, and purification steps. Use standardized protocols for spectroscopic characterization (e.g., NMR calibration with internal standards like TMS). Cross-validate results with computational simulations (e.g., DFT calculations for expected spectral peaks) . Share raw data and detailed procedures in supplementary materials to enable replication .
Advanced Research Questions
Q. What computational models explain the electrocyclic reactivity of this compound, and how do solvent effects modulate reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) studies reveal that electrocyclic ring-opening or closing proceeds via conrotatory or disrotatory pathways, depending on orbital symmetry (Hückel vs. Möbius transition states). Solvent polarity stabilizes charge-separated intermediates, altering activation energies. For example, polar aprotic solvents (e.g., DMSO) favor zwitterionic intermediates in eight-electron electrocyclic expansions . Molecular dynamics simulations can model solvent interactions and predict kinetic outcomes .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or isomerization during analysis. Address these by:
- Conducting temperature-controlled NMR to prevent thermal isomerization.
- Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Comparing experimental IR spectra with computed vibrational modes (e.g., using Gaussian software) .
- Replicating experiments under inert atmospheres to avoid oxidation artifacts .
Q. What strategies optimize the stability of this compound in storage for long-term studies?
- Methodological Answer : Store the compound in dark, airtight containers under inert gas (e.g., argon) at sub-zero temperatures (-20°C) to prevent photochemical degradation or oxidation. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated polymerization. Periodically validate stability via GC-MS or HPLC .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting reports on the biological activity of 1,3,5-heptatriene derivatives?
- Methodological Answer : Contradictions may stem from differences in isomer purity or assay conditions. For example, N-tropylated derivatives in showed varied bioactivity depending on substituent positions. Resolve discrepancies by:
- Re-testing compounds under standardized bioassay protocols (e.g., fixed pH, cell lines).
- Quantifying isomer ratios in test samples using chiral chromatography.
- Correlating bioactivity with computational docking studies to identify binding affinities .
Tables
| Key Data for this compound | Source |
|---|---|
| Molecular Formula: CH | |
| CAS Registry Number: 17679-93-5 | |
| UV-Vis : 245 nm | |
| DFT-Calculated : 25 kcal/mol (electrocyclic ring-opening) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
